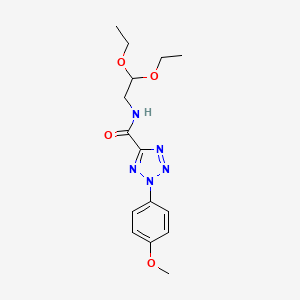
N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H21N5O4 and its molecular weight is 335.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This tetrazole derivative may exhibit various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to summarize the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C15H20N4O3
- Molecular Weight : 304.35 g/mol
- Functional Groups : Tetrazole ring, carboxamide, methoxyphenyl group, and diethoxyethyl substituent.
Anticancer Activity
Research indicates that tetrazole derivatives often display significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A study focusing on related tetrazole derivatives demonstrated their effectiveness against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Tetrazole derivatives are also known for their antimicrobial properties. A comparative study on various tetrazole compounds showed that they possess substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrazole derivatives. Research has shown that modifications in the substituents on the tetrazole ring can significantly enhance or reduce biological efficacy. For example:
| Substituent | Biological Activity | Effect |
|---|---|---|
| Methoxy group | Increased anticancer activity | Enhances lipophilicity |
| Diethoxyethyl | Improved solubility | Facilitates better absorption |
| Carboxamide | Enhanced anti-inflammatory activity | Inhibits COX enzymes |
Case Studies
- Study on Anticancer Activity : A study published in 2023 evaluated the anticancer effects of a series of tetrazole derivatives, including this compound. The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting its potential as a lead compound for further development.
- Antibacterial Evaluation : A recent investigation assessed the antibacterial properties of various tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating promising antibacterial activity.
- Anti-inflammatory Mechanism : In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound significantly reduced the levels of TNF-α and IL-6 in vitro, indicating its potential for treating inflammatory diseases.
Propriétés
IUPAC Name |
N-(2,2-diethoxyethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4/c1-4-23-13(24-5-2)10-16-15(21)14-17-19-20(18-14)11-6-8-12(22-3)9-7-11/h6-9,13H,4-5,10H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICPELYABYPEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














